Ketomalonic acid hydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H4O6 |
|---|---|
Molecular Weight |
136.06 g/mol |
IUPAC Name |
2-oxopropanedioic acid;hydrate |
InChI |
InChI=1S/C3H2O5.H2O/c4-1(2(5)6)3(7)8;/h(H,5,6)(H,7,8);1H2 |
InChI Key |
HDCTWUSMUPSEGH-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)C(=O)O.O |
Origin of Product |
United States |
Nomenclature and Structural Interconversions of Ketomalonic Acid Hydrate
Structural Isomerism and Hydration States of Ketomalonic Acid
Keto-Enol Tautomerism in Ketomalonic Acid Systems
Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org In systems containing a carbonyl group, such as ketomalonic acid, a phenomenon known as keto-enol tautomerism occurs. libretexts.orgmasterorganicchemistry.com This involves an equilibrium between the keto form, which contains a ketone, and the enol form, which features a double bond and a hydroxyl group. libretexts.org
Under typical conditions, the keto form is generally more stable and thus predominates. libretexts.orglibretexts.org However, several factors can influence the position of this equilibrium, including substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com The interconversion between the keto and enol tautomers can be catalyzed by both acids and bases. masterorganicchemistry.comyoutube.com
Influence of Hydration on Keto-Enol Equilibrium
The presence of water can significantly impact the keto-enol equilibrium of ketomalonic acid. In aqueous solutions, ketomalonic acid readily absorbs water to form its hydrate (B1144303), dihydroxymalonic acid. wikipedia.org This hydration process is reversible. google.comevitachem.com
The equilibrium between the keto and enol forms is sensitive to the concentration of the acid and the relative humidity. osti.gov For instance, in concentrated malonic acid particles, which can be considered a proxy for understanding ketomalonic acid behavior, the enol form can become the major tautomer, especially under low humidity conditions. osti.gov As the system becomes more dilute with the uptake of water, the equilibrium tends to shift back towards the more stable keto form. osti.gov
The hydration of carbonyl groups in oxidized organic products can increase the hygroscopicity of atmospheric aerosols, leading to greater water uptake and volume growth. acs.org
Computational Approaches to Tautomeric Equilibria in Hydrated Systems
Computational chemistry provides powerful tools for investigating the tautomeric equilibria of molecules like ketomalonic acid in hydrated environments. nih.gov Density functional theory (DFT) is a commonly employed method to calculate the energies and vibrational frequencies of different tautomers and their hydrated clusters. nih.gov These calculations help in understanding the relative stabilities of the keto and enol forms and how they are influenced by interactions with water molecules. osti.gov
For example, computational studies on malonic acid have shown that hydrogen bonding plays a crucial role in the stability of hydrated clusters. osti.gov By modeling clusters of the acid with varying numbers of water molecules, researchers can predict how the keto-enol equilibrium shifts with changes in hydration levels. osti.gov These theoretical models can also aid in the interpretation of experimental spectroscopic data. nih.gov
Spectroscopic Characterization of Tautomeric Forms
Spectroscopic techniques are essential for the experimental characterization of keto and enol tautomers. Infrared (IR) spectroscopy is particularly useful for identifying the different functional groups present in each form. nih.gov
Keto form: Characterized by a strong absorption peak in the range of 1710-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. nih.gov
Enol form: Exhibits a characteristic absorption peak in the 1690-1710 cm⁻¹ region, which is attributed to the C=C double bond. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying tautomerism. nih.gov By analyzing the chemical shifts and coupling constants in the NMR spectrum, it is possible to determine the relative concentrations of the keto and enol forms in a sample. nih.gov UV-Vis spectroscopy can also be employed, as the different electronic structures of the tautomers lead to distinct absorption spectra. nih.gov
The combination of computational and spectroscopic methods provides a comprehensive understanding of the complex tautomeric equilibria in hydrated ketomalonic acid systems. nih.gov
Reversible Hydration of Ketomalonic Acid and its Derivatives
Ketomalonic acid and its derivatives undergo a reversible hydration reaction in the presence of water. google.comevitachem.com The keto group reacts with a water molecule to form a geminal diol, resulting in dihydroxymalonic acid. wikipedia.org This process is analogous to the hydration of other α-keto acids. google.com
The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents on the molecule. researchgate.net The hydration-dehydration process is a key aspect of the reactivity of ketomalonic acid. evitachem.com
Equilibrium Constants and Factors Influencing Hydration
The extent of hydration is quantified by the hydration equilibrium constant, Khyd. A larger Khyd value indicates that the hydrated form is favored at equilibrium.
The equilibrium of α-oxocarboxylic acids, such as ketomalonic acid, is pH-dependent. Under acidic conditions, the hydrated form is generally favored. copernicus.org However, at neutral pH, the equilibrium tends to shift towards the dehydrated keto-form. copernicus.org
The table below presents a compilation of hydration equilibrium constants for various carbonyl compounds, providing context for the behavior of ketomalonic acid.
| Compound | Khyd | Temperature (K) | Method | Reference |
| Glyoxylic acid | 300 | 298 | Experimental | researchgate.net |
| Methylglyoxal | 2700 | 298 | Experimental | researchgate.net |
| Glycolaldehyde | 25 | 298 | Review | researchgate.net |
It is important to note that for many α-keto acids, the reported Khyd values are generally less than 1.8 under acidic conditions and even smaller under neutral conditions, with mesoxalic acid (ketomalonic acid) being a notable exception where the hydrated form is significantly favored. copernicus.orgcopernicus.org
Spectroscopic and Computational Studies of Hydration Mechanisms
In the context of ketomalonic acid hydrate, spectroscopic and computational studies are crucial for understanding the dynamics of its hydration. Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers insights into the initial stages of molecular clustering and the thermodynamic stability of hydrated forms. ustc.edu.cnacs.org For instance, studies on the hydration of related dicarboxylic acids, such as oxalic acid, have utilized computational models to investigate the role of water molecules in stabilizing the acid structure through hydrogen bonding. ustc.edu.cnacs.orgcopernicus.org These computational approaches can predict the most stable configurations of hydrated clusters and the energetic barriers of their formation. copernicus.org
Experimental spectroscopic techniques provide data to validate and refine these computational models. osti.govresearchgate.net For example, IR spectroscopy can identify the vibrational modes of the molecule, revealing the presence of hydroxyl groups and the changes in the carbonyl group upon hydration. osti.gov The combination of these experimental and theoretical approaches provides a comprehensive understanding of the hydration mechanism at a molecular level. nih.gov
Relationship with Anhydrous Ketomalonic Acid and Mesoxalic Acid
Ketomalonic acid can exist in both an anhydrous and a hydrated form. The anhydrous form is also known as mesoxalic acid or oxomalonic acid. wikipedia.orgnih.gov Mesoxalic acid is a dicarboxylic and a ketonic acid that readily reacts with water to form its hydrate, dihydroxymalonic acid. wikipedia.orgwikipedia.org This hydrated form is notable for containing stable geminal hydroxy groups. wikipedia.org
The interconversion between the anhydrous and hydrated forms is a reversible process. google.com The hydrate can be converted to the anhydrous ketomalonic acid through heat treatment or dehydration. googleapis.com In many commercial and laboratory contexts, the term "mesoxalic acid" often refers to its hydrated form, dihydroxymalonic acid. wikipedia.org
Synthesis and Derivatization Methodologies for Ketomalonic Acid Hydrate
Oxidation Pathways for Ketomalonic Acid and its Hydrates
A significant pathway for the synthesis of ketomalonic acid compounds and their hydrates involves the oxidation of malonic acid derivatives. google.comgoogleapis.com Specifically, reacting a malonic acid compound, such as a malonic acid diester, with a chlorous acid compound can selectively oxidize the active methylene (B1212753) group to a carbonyl group, yielding the corresponding ketomalonic acid compound or its hydrate (B1144303). google.comgoogleapis.comwipo.int This reaction can be conducted in the presence of a hydrous solvent to directly produce the hydrate form. google.comgoogleapis.com The reaction is typically carried out within a pH range of 2 to 7, with a more specific range of pH 4 to 6 often being optimal. googleapis.com
Glycerol (B35011), a readily available biorenewable feedstock, serves as a valuable starting material for the production of various high-value chemicals, including ketomalonic acid. bohrium.comrsc.orgelsevierpure.com The selective oxidation of glycerol's three hydroxyl groups can lead to a range of products, and under specific catalytic conditions, ketomalonic acid can be obtained. rsc.orgmdpi.comrug.nl Various metal-based catalysts, including those based on platinum, palladium, and bismuth, have been explored for this transformation. rsc.orgpsu.edu The selectivity of these reactions is highly dependent on factors such as the catalyst composition, metal particle size, support material, and reaction pH. rsc.org
For instance, a two-step aerobic process has been developed where glycerol is first oxidized to tartronic acid over a Pt/CeO2 catalyst, which is then further oxidized to ketomalonic acid using a PtBi/C catalyst. psu.edu
The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst has proven to be a highly effective method for the selective oxidation of alcohols. bohrium.com In the context of glycerol oxidation, TEMPO, in conjunction with a primary oxidant like sodium hypochlorite (B82951) (NaOCl), can selectively catalyze the conversion of glycerol to ketomalonic acid in high yields under mild, aqueous conditions. unicamp.brresearchgate.netqualitas1998.net
The proposed mechanism involves the oxidation of TEMPO to the highly reactive oxoammonium ion (TEMPO+), which is the active oxidizing species. unicamp.br This species selectively oxidizes the primary and secondary hydroxyl groups of glycerol. researchgate.net The reaction is often conducted at a controlled pH, typically around 10, and in the presence of a bromide co-catalyst. unicamp.brresearchgate.net This process can be performed homogeneously or with a heterogenized TEMPO catalyst, for example, by doping it into a sol-gel silica (B1680970) glass, which allows for catalyst recycling. unicamp.brresearchgate.netqualitas1998.net The TEMPO-mediated oxidation of glycerol proceeds through intermediates such as dihydroxyacetone and tartronic acid, which are progressively oxidized to the final product, ketomalonic acid. researchgate.netpsu.edu
Catalytic Oxidation of Glycerol to Ketomalonic Acid
Role of Metal Catalysts (e.g., BiPt/C, CeBiPt/C)
Bismuth-promoted platinum catalysts on a carbon support (BiPt/C) have been shown to play a significant role in the oxidation of glycerol and its derivatives. The addition of bismuth to a platinum catalyst can significantly alter the selectivity of the oxidation reaction. For instance, the addition of Bi to a Pt/C catalyst increases the selectivity towards dihydroxyacetone (DHA) during glycerol oxidation. nih.gov In the context of producing ketomalonic acid, these catalysts are involved in the oxidation of intermediate products.
The CeBiPt/C catalyst, a multifunctional system, is particularly effective in the conversion of glycerol to poly(ketomalonate). researchgate.netqualitas1998.netijert.org This catalyst facilitates a one-pot oxidative polymerization process. qualitas1998.netijert.org It is capable of:
Oxidizing the primary hydroxyl groups of glycerol to form tartronic acid. researchgate.net
Oxidizing the secondary hydroxyl group of tartronic acid to generate ketomalonic acid. researchgate.net
Promoting the polymerization of the newly formed ketomalonic acid. researchgate.net
This polymerization to poly(ketomalonate) is a relaxation process for the active keto-form of ketomalonic acid, competing with the formation of the hydrated form. researchgate.net
Oxidation of Tartronic Acid to Ketomalonic Acid
Tartronic acid, or hydroxymalonic acid, is a direct precursor to ketomalonic acid through the oxidation of its secondary hydroxyl group. researchgate.netwikipedia.org This conversion can be achieved using various oxidizing agents and catalytic systems.
Supported platinum-bismuth catalysts (Pt-Bi/C) are effective for the oxidation of tartronic acid to ketomalonic acid. researchgate.net The reaction proceeds by the oxidation of the secondary alcohol function of tartronic acid. unicamp.br The use of a Pt/CeO₂ catalyst can first convert glycerol to tartronic acid, which can then be further oxidized to ketomalonic acid using a PtBi/C catalyst in a two-step process. unicamp.br
Furthermore, the stable organic nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), in conjunction with a co-oxidant like sodium hypochlorite (NaOCl), can efficiently oxidize tartronic acid to ketomalonic acid at a controlled pH. unicamp.brqualitas1998.net The reaction is typically carried out in an aqueous solution. qualitas1998.net
Oxidation of Dihydroxyacetone to Ketomalonic Acid
Dihydroxyacetone (DHA), an isomer of glyceraldehyde, can also be oxidized to form ketomalonic acid. qualitas1998.netqualitas1998.net Similar to the oxidation of tartronic acid, this transformation can be mediated by the TEMPO/NaOCl system in an aqueous solution. qualitas1998.net However, the oxidation of DHA to ketomalonic acid can sometimes result in partial degradation of the product. qualitas1998.net
The oxidation of all three hydroxyl groups of glycerol, which can proceed through intermediates like DHA, ultimately yields ketomalonic acid. researchgate.netqualitas1998.net
Alternative Oxidative Routes (e.g., Selenium Dioxide)
Selenium dioxide (SeO₂) is a known oxidizing agent capable of oxidizing the active methylene group of malonic acid derivatives to a carbonyl group, thereby forming ketomalonic acid derivatives. google.comadichemistry.comgoogle.com This method, often referred to as the Riley oxidation, provides a direct route to the 1,2-dicarbonyl structure from a methylene group adjacent to a carbonyl. adichemistry.com For instance, selenium dioxide has been used to oxidize malonic acid diesters to the corresponding ketomalonic acid diesters. google.com However, the yields from this method can be moderate. google.com The reaction is typically carried out in a solvent like dioxane. oup.comcaltech.edu
Synthesis of Ketomalonic Acid Diesters and their Hydrates
Ketomalonic acid diesters and their hydrated forms are valuable intermediates in organic synthesis. google.com
Conversion from Malonic Acid Diesters
The most direct route to ketomalonic acid diesters is the oxidation of the corresponding malonic acid diesters. google.comresearchgate.net This involves the conversion of the active methylene group (CH₂) situated between the two ester functionalities into a ketone group (C=O).
Several oxidizing agents have been employed for this transformation:
Selenium Dioxide (SeO₂) : This reagent can oxidize malonic acid diesters, although the reported yields are around 32.3%. google.com
Dinitrogen Trioxide (N₂O₃) : This method has been reported to provide higher yields, in the range of 74-76%. google.com
Chromium Trioxide (CrO₃) : Yields of around 70% have been achieved using this oxidant. google.com
Chlorous Acid Compounds : A more recent and efficient method involves the reaction of malonic acid diesters with chlorous acid or its salts. google.comgoogleapis.com This process is advantageous as it avoids the use of highly toxic or expensive reagents and can be performed under mild conditions. google.comgoogleapis.com
Ozone : Ozonolysis of methylene group-substituted compounds derived from malonic acid diesters is another reported method. google.comgoogle.com
Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN) : In the presence of an oxygen atmosphere, CAN can effectively oxidize diethyl malonate to diethyl 2-oxomalonate hydrate. acs.org
Strategies for Anhydrous Keto Form Conversion from Hydrates
The hydrated form of ketomalonic acid diesters is often the direct product of the synthesis, especially when the reaction is carried out in the presence of water. acs.orggoogle.com To obtain the anhydrous keto form, which is often the desired reactant for subsequent reactions, a dehydration step is necessary. acs.orgunr.edu.ar
A common and effective strategy for this conversion is azeotropic distillation . acs.orgunr.edu.arwikipedia.org This technique involves heating the hydrated diester in a solvent that forms a low-boiling azeotrope with water, such as toluene. acs.orgunr.edu.ar As the mixture is heated, the water is removed along with the solvent vapor, driving the equilibrium towards the anhydrous keto form. acs.orgunr.edu.ar After the azeotropic removal of water, any remaining solvent can be eliminated under high vacuum to yield the pure, anhydrous ketomalonic acid diester. acs.orgunr.edu.ar Short-path distillation has also been mentioned as a method for dehydration. beilstein-journals.orgnih.gov
Preparation of Ketomalonic Acid Salts (e.g., Disodium (B8443419) Mesoxalate)
The salts of ketomalonic acid, such as disodium mesoxalate, can be prepared through various methods. One common laboratory synthesis involves the use of a cation exchange resin. mdpi.comrsc.org In this procedure, an aqueous suspension of disodium mesoxalate is passed through a cation exchange resin, such as Amberlite IR-120, to generate a solution of mesoxalic acid. mdpi.comrsc.org This acidic solution can then be neutralized with a base to form the desired salt. For instance, reacting the mesoxalic acid solution with basic copper(II) carbonate yields copper mesoxalate complexes. rsc.orgnih.gov Similarly, the addition of aqueous ammonia (B1221849) to the mesoxalic acid solution, followed by a copper(II) acetate (B1210297) solution, can produce ammonium copper mesoxalate salts. mdpi.com
Another approach to synthesizing ketomalonic acid salts involves the oxidation of glycerol. researchgate.net For example, glycerol can be oxidized to the sodium salt of ketomalonic acid in high yields using reagents like sodium hypochlorite in the presence of a TEMPO catalyst. researchgate.net
The table below summarizes key information for disodium mesoxalate.
| Property | Value |
| Synonyms | Dihydroxymalonic acid disodium salt, Ketomalonic acid disodium salt, Mesoxalic acid disodium salt monohydrate |
| CAS Number | 31635-99-1 |
| Molecular Formula | (HO)₂C(COONa)₂ |
| Molecular Weight | 180.02 g/mol |
Table 1: Properties of Disodium Mesoxalate. sigmaaldrich.com
Advanced Reaction Mechanisms and Kinetics of Ketomalonic Acid Hydrate
The chemical behavior of this compound is characterized by several important reaction pathways, including decarboxylation, oxidation, and reduction.
Decarboxylation Pathways of Ketomalonic Acid and its Derivatives
The decarboxylation of β-keto acids, a class of compounds to which ketomalonic acid belongs, is a well-studied organic reaction that results in the loss of carbon dioxide. masterorganicchemistry.comyoutube.com
The decarboxylation of β-keto acids is proposed to proceed through a concerted mechanism involving a cyclic transition state. masterorganicchemistry.com This six-membered transition state facilitates the cleavage of the C-C bond and the formation of an enol intermediate. masterorganicchemistry.comlibretexts.org This pathway is energetically favorable and allows the reaction to occur at moderate temperatures. libretexts.org
The initial product of the decarboxylation of a β-keto acid is an enol. masterorganicchemistry.comyoutube.com This enol intermediate then undergoes tautomerization to form the more stable keto form. masterorganicchemistry.commasterorganicchemistry.com Keto-enol tautomerism is the process by which the enol and keto forms interconvert, and the equilibrium generally favors the keto form. masterorganicchemistry.com This tautomerization can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com In the presence of acid, the oxygen of the carbonyl group is protonated, while in the presence of base, the alpha-carbon is deprotonated. masterorganicchemistry.com
The efficiency of decarboxylation reactions can be influenced by several factors. For instance, the decarboxylation of certain malonic acid derivatives has been shown to be sensitive to the base and solvent used. rsc.org In some cases, the choice of base, such as cesium carbonate over other bases, and the use of a specific solvent like acetonitrile (B52724) can significantly improve the yield of the decarboxylated product. acs.org Furthermore, temperature plays a crucial role, with optimal yields often obtained at elevated temperatures. acs.org The pH of the reaction medium can also affect the rate of decarboxylation. For example, the decarboxylation of acetoacetic acid, a related β-keto acid, is influenced by pH, with the acid form decomposing faster than its conjugate base. masterorganicchemistry.com
Oxidation and Reduction Chemistry of this compound
Ketomalonic acid and its derivatives can undergo both oxidation and reduction reactions. The oxidation of glycerol can yield ketomalonic acid. researchgate.net Conversely, ketomalonic acid can be reduced. For example, it can be reduced to malic acid, a key component in cellular metabolic processes. ontosight.ai The oxidation of various substrates can also lead to the formation of ketomalonic acid derivatives. For instance, the oxidation of isoprothiolane (B132471) by ozone can produce the diisopropyl ester of ketomalonic acid monohydrate. nih.gov Furthermore, the electrochemical oxidative decarboxylation of disubstituted malonic acids provides a method for synthesizing ketones and ketals. organic-chemistry.orgulb.ac.be
Oxidation Reactions (e.g., with Potassium Permanganate)
Potassium permanganate (B83412) (KMnO₄) is a potent oxidizing agent capable of reacting with a wide range of organic compounds, including ketones. libretexts.org The oxidation of ketones by permanganate can proceed via different mechanisms depending on the pH of the medium. researchgate.net In acidic solutions, the reaction is proposed to involve the acid-catalyzed nucleophilic addition of the permanganate ion to the carbonyl carbon. In alkaline conditions, the mechanism may involve electron abstraction from the enolate form of the ketone. researchgate.net
For ketomalonic acid, a β-keto dicarboxylic acid, oxidation with a strong oxidant like KMnO₄ is expected to be destructive, leading to the cleavage of carbon-carbon bonds. libretexts.org Given the structure of ketomalonic acid, the oxidation would likely cleave the molecule, potentially yielding oxalic acid and carbon dioxide as final products. The reaction proceeds until the formation of carboxylic acids. libretexts.org While the general principles of ketone oxidation by permanganate are well-established, specific mechanistic studies detailing the precise intermediates and products for ketomalonic acid are not extensively documented in the reviewed literature.
Reduction Reactions (e.g., to Glyoxylic Acid with Sodium Borohydride)
The reduction of ketones typically yields secondary alcohols. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reducing agent used for this transformation, converting the carbonyl group (C=O) into a hydroxyl group (CH-OH). ambeed.commasterorganicchemistry.com
When considering the structure of this compound (dihydroxymalonic acid), the central carbon atom is already in a hydrated ketone form, equivalent to a gem-diol. The reduction of the carbonyl group of ketomalonic acid would result in the formation of tartronic acid (hydroxymalonic acid). Indeed, literature confirms that dihydroxymalonic acid is reduced to tartronic acid using sodium amalgam, a different reducing agent. wikipedia.org
The formation of glyoxylic acid from this compound does not occur via reduction with sodium borohydride. Instead, it is the result of a thermal decomposition reaction. When an aqueous solution of dihydroxymalonic acid is heated by boiling, it undergoes decarboxylation (loss of CO₂) to yield glyoxylic acid. wikipedia.org This distinction is critical: reduction targets the ketone functionality, whereas thermal decomposition leads to the loss of a carboxyl group.
| Reaction | Reagent/Condition | Product |
| Reduction | Sodium Amalgam | Tartronic Acid wikipedia.org |
| Decomposition | Boiling Aqueous Solution | Glyoxylic Acid + CO₂ wikipedia.org |
Metal Ion Chelation and Complex Formation
Ketomalonic acid, as a dicarboxylic acid containing a central ketone group, possesses functional groups capable of acting as a chelating agent, binding to metal ions to form stable complexes. mit.edu The two carboxyl groups can coordinate with a metal ion, forming a stable six-membered ring structure. This chelation is a common feature of malonic acid and its derivatives. core.ac.uk
Spectroscopic Analysis of Metal-Ketomalonate Complexes
The formation of metal complexes with ketomalonate can be investigated using various spectroscopic techniques, primarily Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy.
FT-IR Spectroscopy: The coordination of a metal ion to the carboxylate groups of ketomalonic acid induces characteristic shifts in the vibrational frequencies of the C=O and C-O bonds. In the FT-IR spectrum of the free ligand, the carboxylic acid groups show a strong C=O stretching band. Upon deprotonation and complexation, this band is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group (COO⁻). researchgate.nethilarispublisher.com The positions of these bands and the difference between them (Δν = νₐₛ - νₛ) can provide information about the coordination mode (e.g., monodentate, bidentate chelating, or bridging). hilarispublisher.com
UV-Visible Spectroscopy: The UV-Vis spectra of transition metal-ketomalonate complexes are expected to exhibit absorptions characteristic of the metal ion's d-electron configuration and the ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. researchgate.netbath.ac.uk For transition metal complexes, the coordination environment created by the ketomalonate ligand will split the d-orbitals of the metal ion, giving rise to d-d electronic transitions that typically occur in the visible region of the spectrum. libretexts.org The position and intensity of these absorption bands are sensitive to the geometry of the complex and the nature of the metal-ligand bonding. psu.edu
While general principles are established, specific spectral data (e.g., absorption maxima) for named metal-ketomalonate complexes were not available in the surveyed literature.
Stability and Reactivity of Chelated Species
The stability of metal-ketomalonate complexes is quantified by their stability constants (K_stab or log β). wikipedia.orgsavemyexams.com A high stability constant indicates a strong metal-ligand interaction and the formation of a stable complex in solution. scispace.com The stability of chelates formed by malonic acid derivatives is influenced by factors such as the nature of the metal ion (charge and radius) and the basicity of the ligand. core.ac.ukwikipedia.org For instance, the stability of complexes with trivalent metal ions like Fe(III) is generally greater than with divalent ions. core.ac.uk
The reactivity of the chelated species is intrinsically linked to its stability. Highly stable chelates are less likely to dissociate or participate in ligand exchange reactions. scispace.com The chelation of a metal ion by ketomalonate can modify the metal's redox potential and influence its reactivity in catalytic or biological systems. Although specific stability constants for ketomalonate complexes are not detailed in the provided search results, data for related malonic acids show a trend where electron-donating groups on the malonic backbone increase the stability of the corresponding metal complexes. core.ac.uk
Polymerization Mechanisms of Ketomalonic Acid
Ketomalonic acid can undergo polymerization through its ketone-carbonyl group, which can form polyether chains. This polymerization can be initiated by either cationic or anionic mechanisms depending on the reaction conditions. vot.pl
Cationic Polymerization of Ketomalonic Acid
Cationic polymerization is a type of chain-growth polymerization initiated by an electrophilic species, such as a protic acid or a Lewis acid. youtube.comwikipedia.org The process involves the formation of a cationic intermediate that propagates by successively adding monomer units.
The cationic polymerization of ketomalonic acid is proposed to be effectively promoted by initiators like perchloric acid and zinc chloride. The mechanism follows the general steps of cationic polymerization:
Initiation: An initiator (H⁺ from an acid) protonates the oxygen atom of the ketone-carbonyl group of ketomalonic acid. This creates a carbocation intermediate, which is the initial reactive species. mit.eduyoutube.com
Propagation: The carbocationic center of the initiated monomer then attacks the nucleophilic oxygen of another ketomalonic acid monomer. This process adds the new monomer to the chain and regenerates the carbocation at the new chain end, allowing the polymer to grow. mit.edu
Termination: The growing polymer chain can be terminated through various mechanisms, such as reaction with a counter-ion, loss of a proton, or chain transfer to a monomer or solvent molecule, which ends the polymerization of that specific chain. mit.edu
For cationic polymerization to occur in an aqueous environment, the monomer must be more nucleophilic than water to compete effectively for the initiator. vot.pl
Anionic Polymerization of Ketomalonic Acid
The anionic polymerization of ketomalonic acid, also known as mesoxalic acid, proceeds through its disodium salt in a basic aqueous solution. mdpi.comvot.pl This process represents a notable example of polymerization occurring in an aqueous medium, a method that has garnered increasing attention due to environmental considerations and its relevance to medical and pharmaceutical applications. vot.pl The polymerization occurs via the carbonyl group of the ketomalonic acid salt. vot.pl
The reaction can be successfully conducted in water primarily because the resulting alkoxide anion is weakly basic, which significantly suppresses the chain transfer reaction to water that would otherwise terminate the polymer chain. vot.pl Research indicates that the tartronic acid (TA)-carbanion can serve as an effective initiator for the anionic polymerization of ketomalonic acid in these basic aqueous environments. researchgate.net
The resulting polymer is poly(ketomalonate) (PKM). A key structural feature of PKM produced through this anionic route is the absence of hydrogen atoms bonded directly to the carbon atoms of the main polyether chain. researchgate.net This polymer is conceptualized as a polymer of carbon dioxide, with the structure stabilized by sodium ions. researchgate.net The polymerization process is influenced by pH, with the anionic pathway being favored under basic conditions. researchgate.net
| Initiator / Catalyst | Monomer | Solvent/Medium | Resulting Polymer | Key Findings |
| Tartronic acid-carbanion | Disodium salt of ketomalonic acid | Basic aqueous solution | Poly(ketomalonate) (PKM) | Polymerization proceeds via the carbonyl group; weak basicity of the alkoxide anion suppresses chain transfer to water. vot.plresearchgate.net |
| CeBiPt/C catalyst | Glycerol (oxidized to KM) | Aqueous solution | Poly(ketomalonate) (PKM) | A multi-functional catalyst facilitates the oxidation of glycerol to ketomalonic acid (KM) and the subsequent polymerization. researchgate.net |
Solvent Effects on Ketomalonic Acid Reactivity and Equilibria
The chemical behavior of ketomalonic acid is significantly influenced by the surrounding solvent, which affects both its reaction rates and equilibrium states. These effects are prominently observed in its hydration equilibrium and in enzymatic reactions where it acts as a substrate.
Hydration Equilibrium:
In aqueous solutions, α-oxocarboxylic acids like ketomalonic acid exist in equilibrium with their hydrate form, a geminal diol. copernicus.org The position of this equilibrium is highly dependent on the pH of the solution. Under acidic conditions, the equilibrium favors the hydrated form. Conversely, at neutral pH values, the dehydrated keto-form is the predominant species. copernicus.org This pH-dependent behavior is a critical factor in understanding the compound's reactivity in different aqueous environments.
Solvent Isotope Effects:
The role of the solvent is also evident in studies of enzymatic reactions involving ketomalonic acid. In reactions catalyzed by serine-glyoxylate aminotransferase (SGAT), substituting the normal aqueous solvent (H₂O) with deuterium (B1214612) oxide (D₂O) reveals a solvent deuterium isotope effect. nih.gov For the reaction with ketomalonate as an alternative substrate, a solvent deuterium isotope effect of approximately 2 was measured on the kinetic parameter (V/K)ketomalonate, and a more pronounced effect of about 5.5 was observed on the maximum reaction velocity (V). nih.govacs.org
Influence of pH on Reactivity:
The pH of the solvent, beyond its effect on hydration equilibrium, also directly impacts reaction rates. For instance, in the TEMPO-mediated oxidation of glycerol to ketomalonic acid, the reaction rate is highly dependent on the pH of the aqueous solution. The rate maximizes at a pH of 10, decreasing at both more acidic and more alkaline conditions. unicamp.br This demonstrates that the protonation state of the reactants and catalytic species, which is controlled by the solvent's pH, is crucial for optimal reactivity. unicamp.br
| Phenomenon | Solvent Condition | Effect on Ketomalonic Acid | Research Finding |
| Hydration Equilibrium | Acidic pH | Favors hydrated (gem-diol) form. | The equilibrium between the keto and hydrate forms is pH-dependent. copernicus.org |
| Neutral pH | Favors dehydrated (keto) form. | The keto-form predominates at neutral pH. copernicus.org | |
| Enzymatic Reaction (SGAT) | Deuterium Oxide (D₂O) vs. H₂O | A solvent isotope effect is observed (V/K ≈ 2, V ≈ 5.5). | Suggests protonation at Cα is the rate-limiting step in the transamination reaction. nih.govacs.org |
| Oxidation Reaction | pH 10 | Maximum reaction rate for TEMPO-mediated oxidation. | The pH of the aqueous solvent has a critical influence on catalytic activity. unicamp.br |
Role as an Endogenous Metabolite
Ketomalonic acid, in its salt form mesoxalate, is recognized as an endogenous metabolite in humans and other organisms. medchemexpress.comresearchgate.net It has been identified in biological fluids and is involved in cellular metabolism. researchgate.nethmdb.ca The Human Metabolome Database lists mesoxalic acid as being detected in the cytoplasm and extracellular space. hmdb.ca Its presence has been noted in various foods, suggesting it can also be introduced exogenously. hmdb.ca The compound can be generated naturally through the enzymatic activity of both mammalian and bacterial enzymes on several precursors. hmdb.ca
Involvement in Central Metabolic Pathways
Ketomalonic acid is an intermediate in several significant metabolic pathways, playing a role in the metabolism of amino acids and carbohydrates. ontosight.ai
Ketomalonic acid is involved in the metabolism of amino acids. ontosight.ai It can be a substrate for aminotransferases, enzymes that catalyze the interconversion of amino acids and keto acids. For instance, research has shown the enzymatic formation of aminomalonic acid from ketomalonic acid. hmdb.canih.gov This suggests a direct link to amino acid synthesis and degradation pathways. Furthermore, it is implicated in the degradation of certain amino acids. ontosight.ai Studies on saccharopine dehydrogenase, an enzyme in the lysine (B10760008) degradation pathway, have shown that α-ketomalonate can act as an alternative substrate to the natural substrate α-ketoglutarate. nih.govacs.org
The compound is an intermediate in carbohydrate metabolism. ontosight.ai While direct participation in core pathways like glycolysis is not its primary role, its connection is evident through related metabolites. For example, dihydroxyacetone, an intermediate in glucose metabolism, can be oxidized to form ketomalonic acid. researchgate.net Additionally, the oxidation of glycerol, a product of fat metabolism that can enter gluconeogenesis, can also yield ketomalonic acid. researchgate.net Its structural similarity to other keto acids involved in the citric acid cycle, like oxaloacetate, positions it at a crossroads of metabolic activity. wikipedia.org
A significant role for ketomalonic acid is its involvement in glyoxylate (B1226380) metabolism. ontosight.aiwikipedia.org It can be decarboxylated to form glyoxylic acid, a key component of the glyoxylate cycle which allows organisms to synthesize carbohydrates from fatty acids. ontosight.aiwikipedia.org Furthermore, serine-glyoxylate aminotransferase can use ketomalonate as an alternative substrate, linking the metabolism of serine, glycine, and glyoxylate. nih.gov
Ketomalonic acid is also metabolically related to oxalate (B1200264). ontosight.ai While the precise pathways are complex, its structural similarity to oxaloacetate, a direct precursor to oxalate in some pathways, suggests a potential connection. The metabolism of related dicarboxylic acids is often interconnected, and dysregulation can lead to conditions involving oxalate accumulation. wikipedia.org
Enzymatic Interactions and Substrate Specificity
Ketomalonic acid interacts with various enzymes, often as a substrate or an inhibitor, which highlights its biological relevance. Its unique structure, featuring two carboxylic acid groups and a central ketone, allows it to bind to the active sites of several dehydrogenases and aminotransferases. ontosight.ainih.gov
Key Enzymatic Interactions:
Malate Dehydrogenase: This citric acid cycle enzyme can bind α-ketomalonate in its active site. nih.govebi.ac.uk The binding helps to understand the high degree of substrate discrimination, as the enzyme's structure accommodates the charge of dicarboxylic acids like oxaloacetate and α-ketomalonate while repelling smaller monocarboxylic substrates like pyruvate (B1213749). nih.gov
Malic Enzyme: Crystal structure analysis of human mitochondrial malic enzyme shows it can form a complex with ketomalonate. researchgate.net This interaction demonstrates that the active site can bind inhibitors that are structurally similar to the substrate, malate. researchgate.net
Serine-Glyoxylate Aminotransferase (SGAT): This enzyme, which normally interconverts L-serine and glyoxylate, can utilize ketomalonate as an alternative substrate. nih.gov Studies with SGAT have shown that the reaction with ketomalonate involves a rate-limiting protonation step, providing insights into the enzyme's catalytic mechanism. nih.gov
Saccharopine Dehydrogenase: In studies of this enzyme from Saccharomyces cerevisiae, α-ketomalonate was identified as one of several α-keto acid analogues that can serve as an alternative substrate in the reductive amination reaction. nih.govacs.org
Lactate (B86563) Dehydrogenase: Kinetic studies have been formulated for the reduction of ketomalonate by lactate dehydrogenase, indicating it can act as a substrate for this enzyme as well. thegoodscentscompany.com
The following table summarizes the kinetic parameters or observed interactions for ketomalonic acid with various enzymes.
| Enzyme | Organism/Source | Type of Interaction | Research Finding |
| Malate Dehydrogenase | Porcine Cytoplasm | Substrate Analogue Binding | Forms a ternary complex, revealing structural basis for substrate specificity. nih.gov |
| Malic Enzyme | Human Mitochondria | Inhibitor Binding | Forms a quaternary complex, showing the enzyme in a closed form. researchgate.net |
| Serine-Glyoxylate Aminotransferase | Hyphomicrobium methylovorum | Alternative Substrate | Reaction displays a transient quinonoid intermediate, indicating a rate-limiting protonation step. nih.gov |
| Saccharopine Dehydrogenase | Saccharomyces cerevisiae | Alternative Substrate | Can replace α-ketoadipate in the reductive amination reaction. nih.govacs.org |
| Lactate Dehydrogenase | Not Specified | Substrate | Kinetic formulations for the reduction of ketomalonate have been developed. thegoodscentscompany.com |
Substrate for Oxalate Oxidase
This compound has been identified as a substrate for oxalate oxidase (OxOx), an enzyme that catalyzes the oxidation of oxalate. nih.govresearchgate.net While early proposals suggested that the reaction of oxalate oxidase with ketomalonic acid (referred to as mesoxalate) would yield glyoxylate and carbon dioxide in a non-oxidative decarboxylation, more recent and detailed analyses have presented conflicting evidence. nih.govresearchgate.net
A study utilizing High-Performance Liquid Chromatography (HPLC) and Membrane Inlet Mass Spectrometry (MIMS) to analyze the reaction products of Ceriporiopsis subvermispora oxalate oxidase (CsOxOx) with mesoxalate found no evidence of glyoxylate formation. plos.org Instead, the findings from this research indicate that the enzymatic reaction consumes oxygen, leading to the production of carbon dioxide and hydrogen peroxide. plos.org This positions the reaction as an oxidative process, contrary to the earlier hypothesis.
The kinetic parameters of the oxalate oxidase-catalyzed reaction with mesoxalate have been shown to be comparable to those observed with its primary substrate, oxalate. nih.gov Isothermal titration calorimetry (ITC) has been employed to determine these kinetic constants, providing a method to study the reaction even when the products are not easily detectable by spectrophotometry. researchgate.netresearchgate.net The use of a horseradish peroxidase (HRP) coupled steady-state kinetic assay has also been applied to measure the formation of hydrogen peroxide with both oxalate and mesoxalate as substrates. plos.org
Interactions with Saccharopine Dehydrogenase and other Ketoacid-Metabolizing Enzymes
This compound serves as a substrate for a variety of enzymes involved in ketoacid metabolism, demonstrating its integration into central metabolic pathways.
Kinetic analyses have been performed to characterize the interaction of ketomalonic acid with several enzymes. For instance, saccharopine dehydrogenase (SDH) from Saccharomyces cerevisiae, an enzyme in the lysine biosynthesis pathway, can utilize α-ketomalonate (the deprotonated form of ketomalonic acid) as a substrate. nih.gov The kinetic parameters for this reaction have been determined and are presented in the table below.
| Substrate | V/Et (s⁻¹) | Km (mM) | (V/K) (M⁻¹s⁻¹) |
| α-Ketomalonate | 0.046 ± 0.003 | 1.8 ± 0.3 | 26 |
| Table 1: Kinetic parameters of Saccharopine Dehydrogenase with α-Ketomalonate at pH 7.0. Data sourced from a study on the substrate specificity of saccharopine dehydrogenase from Saccharomyces cerevisiae. nih.gov |
Other enzymes that have been shown to process ketomalonic acid include:
Serine-glyoxylate aminotransferase (SGAT): This enzyme from Hyphomicrobium methylovorum can use ketomalonate as an alternative substrate, with a reported Km value of 1.13 ± 0.08 mM. nih.gov Pre-steady-state experiments with ketomalonate as the substrate have revealed the transient formation of a quinonoid intermediate, suggesting that the protonation at the Cα position is the rate-limiting step in this specific reaction. nih.gov
Lactate dehydrogenase (LDH): Initial rate kinetic studies have shown that lactate dehydrogenase can use ketomalonate as a substrate in a reaction involving NADH. nih.gov The kinetic behavior suggests a rapid equilibrium ordered bi-bi ternary complex mechanism. nih.gov
2-Keto acid oxidoreductases: In Trichomonas vaginalis, two alternative 2-keto acid oxidoreductases (KOR1 and KOR2) have been identified that can utilize α-ketomalonate as a substrate, alongside other 2-keto acids like pyruvate and α-ketobutyrate. nih.gov
Aldo-keto reductases: An aldo-keto reductase from Vitis vinifera with 2-keto-l-gulonate reductase activity has demonstrated broad substrate specificity, including the ability to reduce glyoxylate, pyruvate, and hydroxypyruvate. nih.gov Other aldo-keto reductases have also been shown to have a wide substrate range for various keto acids and ketones. plos.org
The ability of various ketoacid-metabolizing enzymes to act on ketomalonic acid is determined by the specific structural features of their active sites. For saccharopine dehydrogenase, studies with various α-keto acid analogues have provided insight into the keto acid binding pocket. nih.gov These studies suggest that the binding pocket is relatively large and flexible. ontosight.ainih.gov
The substrate specificity of D-2-hydroxyacid dehydrogenases is also broad, with many members acting as reductases for a range of 2-keto acids. nih.gov For example, the recombinant PanE protein from Lactococcus lactis, a D-hydroxyacid dehydrogenase, can reduce various branched and straight-chain 2-keto acids. asm.org Similarly, L-lactate dehydrogenase from Bacillus stearothermophilus shows a substrate specificity that, while highest for its natural substrate pyruvate, extends to other 2-keto acids. cdnsciencepub.com The structural and chemical properties of the substrate, such as chain length and branching, significantly influence the kinetic parameters of these enzymatic reactions. cdnsciencepub.com
Biochemical System Reactivity and Regulation
Ketomalonic acid is an intermediate in several metabolic pathways, including the glyoxylate cycle and amino acid metabolism. ontosight.ai Its metabolism is interconnected with other key metabolic processes. For instance, ketomalonic acid can be formed from the oxidation of glycerol, passing through intermediates such as glyceraldehyde, glyceric acid, and tartronic acid. researchgate.net It can also be enzymatically converted to aminomalonic acid. nih.gov
The regulation of pathways involving ketomalonic acid is likely influenced by the availability of substrates and the allosteric control of the enzymes involved. In the broader context of keto acid metabolism, regulation occurs at multiple levels, including hormonal, transcriptional, post-translational, and biochemical (substrate availability and allosteric effects). nih.gov For example, the activity of enzymes in the glyoxylate cycle, which is related to ketomalonic acid metabolism, is subject to regulation that allows organisms like plants and bacteria to utilize two-carbon compounds for gluconeogenesis. inflibnet.ac.inwikipedia.org The transport of intermediates across peroxisomal membranes is also a crucial aspect of the regulation of glyoxylate metabolism. frontiersin.org While specific regulatory mechanisms for the direct enzymatic pathways of ketomalonic acid are not extensively detailed, the principles governing related metabolic networks, such as feedback inhibition and substrate-level control, are expected to play a significant role.
Analytical Methodologies for Ketomalonic Acid Hydrate Research
Chromatographic Techniques for Separation and Quantification
The analysis of ketomalonic acid hydrate (B1144303) relies on advanced chromatographic techniques that enable its separation from complex mixtures and its subsequent quantification. These methods are essential for understanding its role in various chemical and biological systems. The primary techniques employed include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS/MS), and various modes of high-performance liquid chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) for Ketoacid Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used for identifying and quantifying volatile and semi-volatile organic compounds. uah.edu For the analysis of keto acids like ketomalonic acid, which are typically non-volatile, a chemical derivatization step is necessary to increase their volatility and thermal stability. escholarship.org This process converts the polar functional groups (carboxyl and hydroxyl groups) into less polar, more volatile derivatives, such as trimethylsilyl (TMS) or methyl esters. nih.govresearchgate.net Derivatization also serves to stabilize α-keto acids, preventing their decarboxylation at the high temperatures used in the GC injector. uah.edu
In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized. The gaseous components are then separated as they travel through a capillary column, with separation based on differences in their boiling points and interactions with the column's stationary phase. academicjournals.org As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative (identification) and quantitative data. escholarship.org
| Parameter | Typical Condition |
|---|---|
| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA); Methanolic HCl |
| Column Type | Capillary column (e.g., DB-624, TRB-FFAP) academicjournals.orgoup.com |
| Injector Temperature | 240-250 °C academicjournals.org |
| Carrier Gas | Helium or Nitrogen |
| Oven Temperature Program | Gradient, e.g., starting at 50°C and ramping to 220°C academicjournals.org |
| Ionization Mode | Electron Ionization (EI) |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
Liquid Chromatography-Electrospray Mass Spectrometry (LC-ESI-MS/MS) for Ketoacid Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for analyzing compounds that are not amenable to GC, such as non-volatile and thermally labile molecules like ketomalonic acid. uah.edu A quantitative method for determining ketomalonic acid in drinking water has been developed using 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization combined with liquid chromatography-electrospray mass spectrometry (LC-ESI-MS/MS). rsc.org
The process begins with the separation of the derivatized keto acids using liquid chromatography. The eluent from the LC column then enters the electrospray ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique that generates gaseous ions from liquid solutions, making it ideal for analyzing polar molecules without causing significant fragmentation. chromatographyonline.comsigmaaldrich.com The generated ions are then passed into the tandem mass spectrometer (MS/MS), which allows for highly selective quantification using modes like Multiple Reaction Monitoring (MRM). nih.gov This approach provides excellent sensitivity and can distinguish target analytes from a complex sample matrix. mdpi.com
Research has established specific detection limits and recovery rates for this method, highlighting its effectiveness for the trace analysis of keto acids. rsc.org
| Compound | Method Detection Limit (MDL) (μg L-1) | Mean Recovery (%) |
|---|---|---|
| Ketomalonic acid | 0.2 | 65% (reduced by matrix effects) |
| Glyoxylic acid | 0.5 | 94-109% |
| Pyruvic acid | 0.3 | 94-109% |
High Performance Liquid Chromatography (HPLC) Modes for Organic Acids
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of organic acids due to its versatility, simplicity, and speed. sigmaaldrich.comshimadzu.com The separation of organic acids, including ketomalonic acid, can be achieved through several distinct HPLC modes, primarily anion exchange, ion exclusion, and reversed-phase chromatography. shimadzu.beshimadzu.com
Ion exclusion chromatography is the most frequently used separation mode for organic acid analysis. shimadzu.be This technique utilizes a stationary phase composed of an H+ type cation exchange polymer. The separation mechanism is based on the principle of Donnan exclusion. Strong acids are highly ionized and are repelled by the negative charge of the stationary phase, causing them to be excluded from the pores of the packing material and elute quickly. shimadzu.be In contrast, weak acids like ketomalonic acid are less dissociated, especially in an acidic mobile phase, allowing them to penetrate the pores of the stationary phase. shimadzu.beshimadzu.com The degree to which they penetrate is related to their pKa, which results in differential retention times and enables their separation. shimadzu.be
Anion exchange chromatography separates molecules based on their net negative charge. This method employs a stationary phase containing fixed positive charges. shimadzu.be Organic acids in their anionic (deprotonated) form bind to these positively charged sites on the resin. google.comgoogle.com Separation is achieved because different organic acids have varying affinities for the stationary phase based on their charge density and structure. Elution is typically accomplished by passing a mobile phase with a high concentration of a competing anion (e.g., chloride) or by changing the pH to neutralize the charge on the organic acids, causing them to be released from the column. ct.gov This technique is effective for both the analysis and purification of organic acids from complex sample matrices. google.comresearchgate.net
Reversed-phase chromatography is a widely used HPLC mode that features a non-polar stationary phase (most commonly C18) and a polar mobile phase. wikipedia.org Because organic acids are generally hydrophilic, achieving adequate retention on a reversed-phase column can be challenging. shimadzu.beshimadzu.com However, this can be overcome by modifying the mobile phase to increase the hydrophobicity of the organic acid analytes.
A common approach is ion-suppression reversed-phase chromatography . By acidifying the mobile phase to a pH below the pKa of the organic acids (typically pH < 3), their ionization is suppressed. nih.govnih.gov The non-ionized form of the acid is less polar and interacts more strongly with the non-polar stationary phase, leading to increased retention and allowing for separation. researchgate.net This makes reversed-phase HPLC a simple and effective method for analyzing certain mixtures of organic acids. researchgate.net
Derivatization Strategies for Enhanced Analysis
In the analysis of ketomalonic acid hydrate, derivatization is a critical step to improve the volatility and thermal stability of the analyte, making it amenable to chromatographic techniques such as gas chromatography (GC). This process also enhances the sensitivity of detection by introducing moieties that are highly responsive to specific detectors.
O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBHA) Derivatization
O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBHA) is a widely used derivatizing agent for carbonyl compounds, including ketoacids. copernicus.org The reaction involves the hydroxylamine group of PFBHA attacking the keto group of ketomalonic acid to form a stable oxime derivative. copernicus.orgnih.gov The pentafluorobenzyl group is highly electronegative, which makes the resulting derivative particularly suitable for sensitive detection by electron capture detection (ECD) in GC.
Research into new analytical methods has explored the use of PFBHA in combination with acidic methanol as an alternative to more hazardous reagents like diazomethane for the analysis of ketoacids. researchgate.net This approach involves a two-step process: oximation of the keto group with PFBHA, followed by methylation of the carboxylic acid groups. While this PFBHA-acidic methanol derivatization method has proven comparable to PFBHA-diazomethane methods for other ketoacids like glyoxylic acid and pyruvic acid, studies have indicated that further research is necessary to enhance the methylation efficiency specifically for ketomalonic acid. researchgate.net
The general reaction scheme for PFBHA derivatization with a carbonyl compound is illustrated below:

Figure 1: General reaction of a carbonyl compound with PFBHA to form an oxime derivative.
2,4-Dinitrophenylhydrazine (DNPH) Derivatization
2,4-Dinitrophenylhydrazine (DNPH) is one of the most common reagents for the derivatization of aldehydes and ketones. agilent.comnih.gov The reaction between DNPH and the ketone functional group of ketomalonic acid results in the formation of a stable 2,4-dinitrophenylhydrazone derivative. nih.goviomcworld.com These derivatives are highly colored and possess strong ultraviolet (UV) absorbing properties, making them ideal for detection by High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD). agilent.comscioninstruments.com
The DNPH derivatization method is valued for its reliability and is widely applied in environmental analysis for quantifying carbonyl compounds. agilent.com However, a potential complication with this method is the formation of E/Z stereoisomers of the resulting hydrazone, which can lead to multiple peaks for a single analyte and complicate quantification. nih.gov Chromatographic conditions must be carefully optimized to either separate or co-elute these isomers for accurate analysis.
| Reagent | Target Functional Group | Resulting Derivative | Primary Analytical Technique | Key Advantage |
| PFBHA | Ketone | Oxime | Gas Chromatography (GC-ECD) | High sensitivity due to electrophoric PFB group |
| DNPH | Ketone | 2,4-Dinitrophenylhydrazone | High-Performance Liquid Chromatography (HPLC-UV) | Produces UV-active derivatives suitable for HPLC |
Methylation Approaches (e.g., Acidic Methanol vs. Diazomethane Alternatives)
Methylation is a crucial derivatization step for carboxylic acids like ketomalonic acid, converting them into their more volatile methyl ester forms for GC analysis. nih.govnih.gov Historically, diazomethane was a common methylating agent due to its high efficiency. However, it is highly toxic and explosive, prompting the development of safer alternatives.
Acidic methanol is a widely used alternative for methylation. researchgate.netresearchgate.net This method involves heating the sample with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. nih.govresearchgate.net While safer, acidic methanol methylation can be less efficient than diazomethane, and reaction conditions must be carefully optimized. researchgate.net Studies comparing acidic methanol to diazomethane for ketoacid analysis found that for compounds like glyoxylic acid and pyruvic acid, the results were comparable. researchgate.net However, for ketomalonic acid, it was noted that the methylation efficiency with acidic methanol needed improvement. researchgate.net
| Methylation Reagent | Advantages | Disadvantages | Notes on Ketomalonic Acid |
| Diazomethane | Highly efficient, rapid reaction | Highly toxic, explosive, carcinogenic | Effective, but safety concerns drive search for alternatives |
| Acidic Methanol | Safer, readily available | Slower reaction, may be incomplete, requires optimization | Lower methylation efficiency observed; further study needed researchgate.net |
Challenges and Considerations in Analytical Quantification
Accurate quantification of this compound, particularly at trace levels in complex environmental samples, presents several analytical challenges that must be addressed through careful method development and validation.
Matrix Effects in Complex Samples (e.g., Drinking Water)
The "matrix" refers to all components of a sample other than the analyte of interest. In complex samples like drinking water, the matrix can contain various organic and inorganic substances that interfere with the analysis. nih.govnih.gov This interference, known as the matrix effect, can either suppress or enhance the analytical signal, leading to underestimation or overestimation of the analyte concentration. nih.govmdpi.com
For instance, dissolved organic carbon (DOC) and salinity are common sources of matrix effects in water analysis. nih.gov These interfering substances can affect the efficiency of both the derivatization reaction and the ionization process in mass spectrometry, or they can co-elute with the target analyte in chromatography, causing signal interference. To mitigate matrix effects, strategies such as sample cleanup, the use of matrix-matched standards for calibration, or advanced chromatographic techniques like coupled-column LC may be employed. nih.gov
Optimization of Derivatization Conditions
The success of quantifying this compound heavily relies on the efficiency and reproducibility of the derivatization reaction. Therefore, the optimization of derivatization conditions is a critical step in method development. nih.govresearchgate.net Several parameters can significantly influence the reaction yield and must be systematically evaluated. researchgate.net
Key parameters for optimization include:
Reaction Temperature: Temperature can significantly affect the rate and completeness of the reaction. nih.govresearchgate.net
Reaction Time: Sufficient time is needed for the reaction to go to completion, but excessively long times can sometimes lead to the degradation of the derivatives. nih.govnih.gov
Reagent Concentration: The molar ratio of the derivatizing agent to the analyte must be optimized to ensure a complete reaction without introducing excessive reagent that might interfere with the analysis. iomcworld.com
pH: The pH of the reaction medium can be crucial, especially for reactions like oximation with PFBHA, where specific pH ranges can favor the reaction kinetics. nih.gov
A systematic approach, such as a factorial design, is often used to study the effects of these variables and identify the optimal conditions for the derivatization of this compound. nih.govresearchgate.net
Sensitivity and Detection Limits for Environmental and Biological Samples
The quantitative analysis of this compound in complex environmental and biological samples presents significant challenges. While specific limits of detection (LOD) and limits of quantification (LOQ) for this compound are not widely reported in scientific literature, the analytical techniques applied to similar α-keto acids and dicarboxylic acids provide a framework for its potential determination.
High-performance liquid chromatography (HPLC) is a principal method for the analysis of non-volatile organic acids in aqueous samples, including environmental waters like rain and fog. For related α-keto acids, HPLC-based procedures have been developed that demonstrate high sensitivity, capable of detecting concentrations at the submicromolar level. These methods often involve derivatization to enhance detectability, for instance, by reacting the keto group to form a chromophoric or fluorophoric quinoxilinol derivative, which can then be measured with high specificity and precision.
For biological fluids, methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed for the profiling of organic acids. These techniques offer high sensitivity and selectivity, which are crucial for distinguishing the target analyte from a complex biological matrix. While specific protocols for this compound are not established, the general methodologies for urinary or plasma organic acid analysis could be adapted. The primary challenge remains the development and validation of methods specifically for this compound to establish reliable LOD and LOQ values.
Table 1: Potential Analytical Methods and Considerations
| Analytical Technique | Applicability | Potential Sensitivity | Considerations for this compound |
|---|---|---|---|
| HPLC with UV or Fluorescence Detection | Environmental water samples (rain, fog, surface water) | Sub-micromolar to micromolar range | Requires a validated derivatization step for the geminal diol or its keto form; method development is needed. |
| LC-MS/MS | Biological fluids (urine, plasma), environmental samples | Nanomolar to picomolar range | High specificity and sensitivity; requires stable isotope-labeled internal standards for accurate quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Biological fluids (urine, plasma) | Picomolar range | Requires derivatization to increase volatility (e.g., silylation); the stability of the gem-diol structure during derivatization and analysis must be considered. |
Spectroscopic Characterization in Research
Spectroscopic techniques are indispensable tools for the structural elucidation and analysis of this compound (dihydroxymalonic acid). Methods such as Nuclear Magnetic Resonance (NMR), UV-Visible, and Fourier Transform Infrared (FTIR) spectroscopy each provide unique information about the molecule's functional groups and structural arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for confirming the molecular structure of dihydroxymalonic acid. Both ¹H and ¹³C NMR provide definitive evidence for the hydrated geminal diol structure over the anhydrous keto form.
¹³C NMR Spectroscopy : In the ¹³C NMR spectrum of dihydroxymalonic acid, three distinct carbon signals are expected. The two equivalent carboxylic acid carbons (-COOH) appear as a single resonance in the downfield region typical for carboxyl groups. The central carbon, bonded to two hydroxyl groups (-C(OH)₂-), is highly deshielded and appears at a characteristic chemical shift. The presence of this signal and the absence of a signal in the typical ketone range (~190-220 ppm) confirms the hydrated structure. nih.govspectrabase.com
¹H NMR Spectroscopy : The ¹H NMR spectrum is simpler and primarily shows a single, broad resonance corresponding to the exchangeable protons of the two carboxylic acid groups and the two hydroxyl groups. The exact chemical shift and appearance of this peak can vary depending on the solvent, concentration, and temperature. Due to the absence of non-exchangeable C-H protons in the molecule, ¹H NMR is mainly used to confirm the presence of acidic and hydroxyl protons. spectrabase.comspectrabase.com
Table 2: Expected NMR Chemical Shifts for Dihydroxymalonic Acid
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹³C | Carboxylic Acid (-C OOH) | 165 - 185 | A single peak represents both equivalent carboxyl carbons. |
| ¹³C | Geminal Diol (-C (OH)₂) | 90 - 100 | This signal is characteristic of a hydrated carbonyl carbon and confirms the absence of a ketone group. |
| ¹H | Carboxyl & Hydroxyl (-COOH , -OH ) | 10 - 14 (variable) | A single, broad, exchangeable peak. Its integration corresponds to the four acidic/hydroxyl protons. |
UV-Visible Spectroscopy for Reaction Monitoring and Equilibrium Studies
UV-Visible spectroscopy is a valuable technique for studying chemical reactions and equilibria in solution. thermofisher.comresearchgate.net For ketomalonic acid, this method is particularly useful for investigating the hydration equilibrium between the anhydrous keto form and the geminal diol hydrate.
The anhydrous form, containing a carbonyl group, is expected to exhibit a weak electronic absorption band in the UV region corresponding to an n → π* transition, which is characteristic of keto acids. copernicus.org The hydration of the carbonyl group to form the stable geminal diol (dihydroxymalonic acid) results in the loss of this chromophore. acs.org Consequently, the n → π* absorption band is suppressed or absent in the spectrum of the hydrate. acs.org
This distinct spectral difference allows researchers to monitor the equilibrium. By measuring the change in absorbance at the characteristic wavelength for the n → π* transition, one can determine the relative concentrations of the keto and hydrate forms under various conditions (e.g., solvent, temperature, pH) and calculate the equilibrium constant (Keq) for the hydration reaction.
Table 3: Characteristic UV-Visible Absorption for Ketomalonic Acid and its Hydrate
| Species | Chromophore | Electronic Transition | Expected λmax (nm) | Application |
|---|---|---|---|---|
| Ketomalonic Acid (Anhydrous) | Carbonyl (C=O) | n → π* | ~300 - 340 (weak) | Quantification of the keto form. |
| This compound (Dihydroxymalonic Acid) | Geminal Diol (-C(OH)₂) | - | No significant absorption in the near-UV range. | Represents the baseline (disappearance of the keto signal). |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound provides clear signatures of its constituent functional groups. nih.gov
The spectrum is dominated by features associated with the carboxylic acid and geminal diol moieties. A very broad and strong absorption band in the high-frequency region is characteristic of the O-H stretching vibrations of the hydrogen-bonded carboxylic acid and hydroxyl groups. The C=O stretching vibration of the carboxylic acid groups gives rise to a strong, sharp absorption band. The C-O stretching and O-H bending vibrations from both the carboxyl and diol groups contribute to a complex pattern of bands in the fingerprint region of the spectrum.
Table 4: Key FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Description of Band |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid (COOH) & Geminal Diol (C(OH)₂) | 3500 - 2500 | Very broad, strong absorption due to extensive hydrogen bonding. |
| C=O Stretch | Carboxylic Acid (-C=O ) | 1740 - 1700 | Strong, sharp absorption. |
| O-H Bend | Carboxylic Acid & Geminal Diol | 1440 - 1395 and 1260-1180 | Medium to strong in-plane bending vibrations. |
| C-O Stretch | Carboxylic Acid & Geminal Diol | 1300 - 1000 | Medium to strong stretching vibrations. |
Table of Compounds
| Compound Name | Synonym(s) | Chemical Formula |
|---|---|---|
| This compound | Dihydroxymalonic acid; Mesoxalic acid monohydrate | C₃H₄O₆ |
| Ketomalonic acid | Mesoxalic acid; Oxomalonic acid | C₃H₂O₅ |
| Oxalic acid | Ethanedioic acid | C₂H₂O₄ |
Theoretical and Computational Chemistry Studies of Ketomalonic Acid Hydrate
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the molecular properties of ketomalonic acid hydrate (B1144303). Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in elucidating the electronic structure and energetics of the molecule.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been applied to study ketomalonic acid and its hydrate, providing information on their energies and vibrational modes. For instance, calculations at the B3LYP/6-31G(d,p) level of theory have been used to analyze the hydrated forms of malonic acid, a related dicarboxylic acid. These types of calculations help in understanding the stability and geometry of the molecule. DFT is also a valuable tool for studying chemical reactions and has been employed to investigate the mechanisms of various chemical transformations.
Molecular Orbital Simulations
Molecular orbital simulations are employed to visualize the distribution of electron density within a molecule and to understand bonding and reactivity. These simulations can be used to compare theoretical predictions with experimental results, such as those obtained from NMR spectroscopy. For example, molecular orbital calculations have been used to predict the relative populations of different tautomers of β-diketones, showing good agreement with experimental NMR data. These simulations provide a visual and quantitative picture of the molecular orbitals involved in chemical bonding and reactions.
Computational Studies on Tautomerism and Hydration Equilibria
Computational studies have been crucial in understanding the complex interplay between tautomerism and hydration in ketomalonic acid and related compounds. These studies model the energetic landscapes of these processes and the role of water in facilitating them.
Energy Profiles and Transition States for Keto-Enol Interconversion
The interconversion between the keto and enol forms of a molecule is a fundamental tautomeric process. Computational methods are used to map the energy profile of this reaction, identifying the transition states and calculating the activation energy barriers. For many simple ketones and aldehydes, the keto form is significantly more stable than the enol form. However, the presence of substituents and solvent can influence this equilibrium. The activation energies for these interconversions can be high, making the process slow at room temperature in the absence of a catalyst.
Table 1: Comparison of Keto-Enol Tautomerization Characteristics
| Feature | Description | Reference |
| Equilibrium | Generally favors the keto form for simple aldehydes and ketones. | |
| Catalysis | Can be catalyzed by both acids and bases. | |
| Activation Energy | Can be significant, leading to slow interconversion without a catalyst. |
Modeling of Water Networks and Proton Transfer Mechanisms
Water molecules play a critical role in the hydration and tautomerization of ketomalonic acid. Computational models are used to simulate the hydrogen-bonded water networks surrounding the molecule and to elucidate the mechanisms of proton transfer. These studies have shown that water can lower the activation barriers for tautomerization by participating in the proton transfer process. The arrangement of water molecules can either facilitate or hinder proton transfer, highlighting the importance of the local solvent structure. The Grotthuss mechanism, involving the hopping of protons through a hydrogen-bonded network, is a key concept in understanding proton transport in aqueous systems.
Influence of Solvent Environment on Structural Preferences
The structure and stability of ketomalonic acid are profoundly influenced by its immediate chemical environment, particularly the presence of solvents like water. In aqueous solutions, ketomalonic acid (the keto form) exists in equilibrium with its hydrate, dihydroxymalonic acid. wikipedia.orgcopernicus.org Computational studies are crucial for understanding the thermodynamics and structural implications of this hydration process.
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to model the interactions between ketomalonic acid hydrate and solvent molecules. A common approach involves creating "clusters" where the solute molecule is surrounded by a specific number of explicit solvent molecules. osti.gov By calculating the energies of these clusters, researchers can determine the most stable arrangements and the strength of the intermolecular interactions, primarily hydrogen bonds. For instance, studies on the related malonic acid have shown that the relative energies of its keto and enol tautomers are highly dependent on the degree of hydration. osti.gov Similar principles apply to this compound, where the solvent shell stabilizes the dihydroxy- moiety.
The influence of the solvent is not limited to bulk water. The behavior in different solvent environments can be predicted using a combination of implicit and explicit solvent models. nih.gov Implicit models, like the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium, which is computationally efficient for capturing bulk electrostatic effects. nih.gov For interactions where specific hydrogen bonds are critical, a hybrid approach that includes a few explicit solvent molecules within the implicit continuum provides a more accurate picture. nih.gov These calculations can reveal subtle changes in bond lengths, bond angles, and dihedral angles of the solute molecule as a direct consequence of solvent interactions.
Table 1: Representative Computational Data on Solvated Dicarboxylic Acid Clusters (Illustrative) This table illustrates the type of data generated from computational studies on hydrated dicarboxylic acids, based on findings for malonic acid clusters which serve as a model. The binding energy per water molecule often indicates the stability of the hydrated cluster.
| Cluster Composition (Analyte:Water) | Calculation Method | Key Finding | Reference |
| Keto-Malonic Acid:1H₂O | DFT (B3LYP/6-31G(d,p)) | Formation of stable hydrogen-bonded complex. | osti.gov |
| Keto-Malonic Acid:4H₂O | DFT / EFP | Stable four-water motifs are observed around the acid. | osti.gov |
| Keto-Malonic Acid:10H₂O | DFT / EFP | Complex hydrogen-bonding networks stabilize the cluster. | osti.gov |
| Enol-Malonic Acid:10H₂O | DFT / EFP | Higher number of hydrogen bonds correlates with greater binding energy. osti.gov | osti.gov |
Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis
To understand the flexibility and accessible conformations of this compound, researchers utilize simulation techniques like Molecular Dynamics (MD) and Monte Carlo (MC). osti.gov These methods allow for the exploration of the molecule's potential energy surface, revealing the different shapes (conformers) it can adopt and the energy barriers between them.
Monte Carlo (MC) simulations , particularly those employing simulated annealing algorithms, are effective for efficiently sampling a wide range of possible molecular conformations. osti.gov This technique involves randomly altering the molecule's geometry and using an energy criterion to accept or reject the new conformation. By gradually lowering a "temperature" parameter, the simulation can settle into low-energy minima, thus identifying the most stable conformers. This method has been successfully used to find the minimum energy structures of hydrated clusters of related molecules. osti.gov
Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion. nih.govportlandpress.com By solving Newton's equations of motion for the atoms in the system, MD simulations generate a trajectory that describes how the molecule's position and conformation evolve over time. nih.gov All-atom MD simulations, where every atom is explicitly represented, can be used to study the dynamics of this compound in a solvent box, mimicking its behavior in solution. nih.gov Analysis of these trajectories can reveal characteristic motions, conformational transitions, and the lifetime of specific hydrogen-bonding patterns with surrounding solvent molecules. Advanced techniques like umbrella sampling can be used in conjunction with MD to calculate the free energy profile along a specific conformational change, known as a potential of mean force. nih.gov
Table 2: Simulation Techniques for Conformational Analysis
| Simulation Technique | Principle | Primary Application for this compound | Reference |
| Monte Carlo (MC) with Simulated Annealing | Stochastic sampling based on energy criteria to find low-energy states. | Identifying stable conformers and the structure of solvated clusters. | osti.gov |
| Molecular Dynamics (MD) | Solving Newton's equations of motion to simulate atomic movement over time. | Studying the time-evolution of conformations, flexibility, and solvent interactions. | nih.govportlandpress.com |
| Kinetic Monte Carlo (kMC) | Simulating the time evolution of a system by tracking elementary kinetic processes. | Modeling temporal changes in atomic structure during surface reactions. unimi.it | unimi.it |
Computational Prediction of Reaction Pathways and Kinetics
Computational chemistry is an indispensable tool for elucidating the mechanisms of reactions involving this compound and for predicting their kinetic parameters. This compound has been identified as a key intermediate in the wet oxidation of other organic molecules, making the study of its reactivity particularly important. acs.org
Reaction Pathway Prediction: Using quantum mechanical methods like DFT, chemists can map out the entire potential energy surface of a reaction. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. science.gov For example, computational studies can investigate the steps involved in the decarboxylation or oxidation of this compound.
Kinetics Prediction: Once a reaction pathway is established, Transition State Theory (TST) can be used to calculate the reaction rate constant. science.gov These calculations can provide valuable data that is difficult to obtain experimentally, especially for reactions involving unstable intermediates or hazardous conditions. Furthermore, structure-activity relationships (SARs) offer a computationally efficient method to estimate reaction kinetics. researchgate.net These models use a database of known experimental rate constants to derive group-based parameters that can be used to predict the rate constants for new compounds, including the hydrated forms of carbonyls like this compound. researchgate.net
Table 3: Illustrative Data from Computational Kinetics Studies This table provides examples of the types of kinetic data that can be generated through computational methods for reactions involving organic molecules.
| Reaction Type | Computational Method | Predicted Parameter | Significance | Reference |
| H-abstraction by OH radical | DFT + TST | Rate constant (k) | Predicts atmospheric lifetime and degradation pathways. | science.gov |
| Unimolecular decomposition | DFT + TST | Activation Energy (Ea) | Determines thermal stability and primary decomposition products. | science.gov |
| Oxidation by OH radical | Structure-Activity Relationship (SAR) | Rate constant (k) | Allows for rapid screening of reactivity for a large number of compounds. | researchgate.net |
Applications of Ketomalonic Acid Hydrate in Advanced Materials and Catalysis
Catalytic Roles in Organic Transformations
The chemical structure of ketomalonic acid hydrate (B1144303) makes it an active participant in several catalytic cycles, both as a target for degradation in environmental applications and as a facilitator of oxidative transformations.
Ozonation Processes for Organic Acid Degradation
Ozonation is a prominent advanced oxidation process (AOP) used in wastewater treatment to degrade persistent organic pollutants. However, the process can generate refractory by-products, such as short-chain organic acids like oxalic acid and mesoxalic acid (ketomalonic acid). uah.es The efficient removal of these by-products is crucial for complete water purification. Catalytic ozonation, which involves the use of a catalyst to enhance the decomposition of ozone and generation of highly reactive hydroxyl radicals, has been shown to be effective for this purpose. nih.govmdpi.com
The pH of the aqueous medium can significantly influence ozonation reactions. For α-oxocarboxylic acids like ketomalonic acid, the equilibrium between the hydrated gem-diol form and the dehydrated keto-form is pH-dependent. copernicus.org Acidic conditions favor the hydrated species, while the keto-form becomes more predominant at neutral pH values. copernicus.org In some patented ozonation methods for producing ketomalonic acid compounds, an acidic pH is suggested as preferable for the reaction. google.com However, in the context of degrading organic pollutants, the efficiency of catalytic ozonation can be less sensitive to pH changes compared to non-catalytic processes. Studies on the catalytic ozonation of mesoxalic acid using a CuO/SBA-15 catalyst show that the catalyst remains effective in a real secondary treatment plant (STP) effluent, where pH can fluctuate, demonstrating robustness that is not observed in the non-catalytic reaction. uah.es This suggests that the catalyst mitigates the otherwise strong influence of the water matrix, which includes pH, on the degradation process.
Heterogeneous catalysts are critical for improving the efficiency and applicability of ozonation for the degradation of refractory compounds like ketomalonic acid. nih.gov Copper oxide supported on mesoporous silica (B1680970) (CuO/SBA-15) has been identified as an effective catalyst for the ozonation of both mesoxalic and oxalic acids. uah.es SBA-15 is a well-ordered mesoporous silica material with a high surface area and uniform pores, making it an excellent support for catalyst particles. uah.esresearchgate.net
Research shows that the CuO/SBA-15 catalyst significantly accelerates the depletion of mesoxalic acid compared to non-catalytic ozonation. uah.es A key advantage of the catalytic system is its resilience to the complex water matrices found in industrial wastewater, which often contain inorganic anions and suspended solids that can inhibit non-catalytic ozonation. uah.es For instance, in a real STP effluent, the non-catalytic degradation of mesoxalic acid was considerably slowed, whereas the process was not significantly affected in the presence of the CuO/SBA-15 catalyst. uah.es
| Condition | Process | Outcome for Mesoxalic Acid | Source |
|---|---|---|---|
| Pure Water | Non-Catalytic Ozonation | Degradation occurs but is sensitive to inhibitors. | uah.es |
| Pure Water | Catalytic Ozonation (CuO/SBA-15) | Accelerated degradation compared to non-catalytic process. | uah.es |
| STP Effluent (Complex Matrix) | Non-Catalytic Ozonation | Degradation is considerably slowed down and almost inhibited. | uah.es |
| STP Effluent (Complex Matrix) | Catalytic Ozonation (CuO/SBA-15) | Process is almost unaffected, showing high efficiency and stability. | uah.es |
Use as a Ligand in Metal-Organic Frameworks (MOFs) for Proton Conduction
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. sigmaaldrich.com Their tunable structures and high surface areas make them promising for various applications, including gas storage, separation, and catalysis. sigmaaldrich.comrsc.org A growing area of research is the design of MOFs as proton-conducting materials, which are essential for technologies like proton-exchange membrane fuel cells. nih.gov
Ketomalonic acid (in its deprotonated mesoxalate form) is an effective ligand for building proton-conductive MOFs. nih.gov Its multiple carboxylate groups can coordinate with metal centers to form stable, porous networks, while the uncoordinated oxygen atoms and the potential for entrapped water molecules can facilitate the formation of hydrogen-bonding pathways necessary for proton transport. nih.govresearchgate.net
A series of copper(II)-mesoxalate MOFs demonstrates this application. nih.gov In these structures, an anionic copper-mesoxalate network hosts various cations (such as hydronium, dimethylammonium, or ethylenediammonium) and water molecules within its pores. nih.gov These guest molecules create extensive hydrogen-bonding networks that serve as pathways for proton conduction. The choice of the counterion has a remarkable effect on the material's conductivity, allowing for the tuning of its properties. nih.gov
| Compound | Mobile Cation | Proton Conductivity (S cm⁻¹) | Conditions | Source |
|---|---|---|---|---|
| (H₃O)[Cu₉(Hmesox)₆(H₂O)₆Cl]·8H₂O | Hydronium (H₃O⁺) | 1.16 × 10⁻⁴ | 80 °C, 95% RH | nih.gov |
| (enH₂)₀.₂₅(enH)₁.₅[Cu₆(Hmesox)₃(mesox)(H₂O)₆Cl₀.₅]Cl₀.₅·5.25H₂O | Ethylenediammonium (enH₂²⁺/enH⁺) | 1.87 × 10⁻³ | 80 °C, 95% RH | nih.gov |
Role in Homogeneous and Heterogeneous Oxidation Reactions
Ketomalonic acid is a key product in the selective oxidation of polyols like glycerol (B35011), a renewable feedstock and a by-product of biodiesel production. researchgate.net The conversion of glycerol into highly functionalized, value-added chemicals is an area of intense research. Both homogeneous and heterogeneous catalytic systems have been developed to selectively oxidize all three hydroxyl groups of glycerol to yield ketomalonic acid. researchgate.netwikipedia.org
In a homogeneous system, glycerol can be converted to ketomalonic acid using the stable radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with sodium hypochlorite (B82951) (NaOCl) as the regenerating oxidant at a controlled pH of 10. researchgate.net This reaction proceeds efficiently under mild conditions. researchgate.net A heterogeneous version of this reaction has also been developed, where the TEMPO radical is doped into a sol-gel silica glass. researchgate.netacs.org This solid catalyst demonstrates the potential for creating reusable, metal-free systems for converting a bio-feedstock into a valuable chemical. researchgate.net
Furthermore, the ester of ketomalonic acid, diethyl ketomalonate, has been used as a co-catalyst in manganese-based systems for the oxidation of olefins, where it participates in the catalytic cycle for epoxidation and cis-dihydroxylation reactions. scispace.com
Reagent in Complex Organic Synthesis
Beyond its role in catalysis, ketomalonic acid hydrate is a valuable reagent and building block in organic synthesis. evitachem.com Its highly functionalized structure allows it to be a precursor to other complex molecules. One notable example is its use in the synthesis of allantoin. wikipedia.org When heated with urea, dihydroxymalonic acid (this compound) undergoes a condensation reaction to form allantoin, a compound widely used in cosmetics and pharmaceuticals for its soothing and moisturizing properties. wikipedia.org
The synthetic utility of the ketomalonic acid scaffold is further highlighted by the reactivity of its esters, such as diethyl oxomalonate. This derivative acts as a powerful electrophile and participates in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) additions and Baylis-Hillman reactions, making it a versatile tool for constructing complex molecular architectures. wikipedia.org The synthesis of ketomalonic acid itself from simple, renewable precursors like glycerol further underscores its importance as a target molecule in green and sustainable chemistry. researchgate.netwikipedia.org
Precursor in Synthesis of Pyrazin-2-on-3-carboxylic Acid Ester Derivatives
Ketomalonic acid diesters, or hydrates thereof, serve as important starting materials in the production of pyrazin-2-on-3-carboxylic acid ester derivatives. These derivatives are synthesized through a reaction with a diamine. This particular class of compounds is valuable in the development of pharmaceuticals and agricultural chemicals. google.com
Intermediate in Quinoxalinone Derivative Production
The synthesis of quinoxalinone derivatives, a class of compounds with a wide range of biological activities, can be achieved using ketomalonic acid diester or its hydrate. google.comsapub.org The reaction typically involves the condensation of an aromatic diamine with the ketomalonic acid derivative. google.comgoogleapis.com Quinoxaline (B1680401) derivatives are of significant interest due to their applications as dyes, electroluminescent materials, and organic semiconductors. researchgate.net The synthesis of these derivatives is a well-studied area of organic chemistry, with new and improved methods continuously being developed. researchgate.net
Application in Martinet Cyclocondensation for N-Heterocycle Synthesis (e.g., Oxindoles, Isoquinolinediones)
The Martinet cyclocondensation reaction utilizes the ethyl or methyl ester of mesoxalic acid (ketomalonic acid) to synthesize dioxindoles from primary or secondary anilines or their substituted aromatic counterparts. wikipedia.org This reaction proceeds in the absence of oxygen. wikipedia.org Dioxindoles are a key structural motif in many biologically active natural products and are precursors to oxindole (B195798) derivatives, which have shown potential as antioxidant, anti-cancer, and anti-HIV agents. wikipedia.org The reaction mechanism involves the initial attack of the aniline's amino group on a carbonyl of the ethyl oxomalonate, followed by a series of steps including cyclization and decarboxylation to yield the final dioxindole product. wikipedia.org
Role in Malonic Ester Synthesis Analogs for Carbon-Carbon Bond Formation
The malonic ester synthesis is a classic method for forming new carbon-carbon bonds, typically starting with diethyl malonate. organicchemistrytutor.comorganicchemistrytutor.com This synthesis involves the deprotonation of the α-carbon, followed by alkylation with an alkyl halide. masterorganicchemistry.comwikipedia.org Subsequent hydrolysis and decarboxylation yield a carboxylic acid. organicchemistrytutor.commasterorganicchemistry.com While ketomalonic acid itself is not the direct starting material in the traditional malonic ester synthesis, its derivatives, such as diethyl ketomalonate, can be seen as analogs. The core principle of utilizing a compound with an active methylene (B1212753) group (or in the case of ketomalonate, a carbonyl group) flanked by two electron-withdrawing ester groups is central to this type of carbon-carbon bond formation. organicchemistrytutor.comopenochem.org This reactivity allows for the introduction of one or two alkyl groups at the central carbon. organicchemistrytutor.comwikipedia.org
Role in Sol-Gel Material Chemistry
The sol-gel process is a versatile method for synthesizing solid materials, particularly metal oxides, from solution-based precursors at low temperatures. nih.gov This technique allows for the creation of materials with a high degree of structural and compositional homogeneity. nih.gov
Doping Sol-Gel Silica Glass with Nitroxyl (B88944) Radicals
Ketomalonic acid can be produced through the oxidation of glycerol, a byproduct of biodiesel production. researchgate.net This conversion can be catalyzed by the nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a regenerating oxidant. researchgate.net Significantly, this reaction can be carried out using a sol-gel silica glass doped with the nitroxyl radical. researchgate.net These doped glasses show promise as reusable, metal-free catalysts. researchgate.net The sol-gel process provides a method for creating porous silica matrices that can incorporate various functional molecules and ions, making them suitable for applications in catalysis and optical materials. nih.govresearchgate.net
Enhancement of Catalytic Activity in Sol-Gel Systems
The sol-gel method is widely used to prepare catalysts with enhanced activity. nih.gov The conditions of the sol-gel synthesis, such as gelling temperature and acid ratio, significantly influence the physicochemical properties and the catalytic performance of the final material. mdpi.com The use of sol-gel derived materials as catalyst supports can lead to improved catalytic activity in various reactions. uidaho.edu For instance, the homogeneous incorporation of metal species into a support matrix, which is a key advantage of the sol-gel technique, can enhance the dispersion and reducibility of the active metal, thereby boosting catalytic performance. nih.gov
Interactive Data Table: Applications of this compound
| Application Area | Specific Use | Key Reactants/Components | Resulting Product/Effect | References |
| Advanced Materials Synthesis | Precursor for Pyrazin-2-on-3-carboxylic Acid Ester Derivatives | Ketomalonic acid diester/hydrate, Diamine | Pyrazin-2-on-3-carboxylic acid ester derivatives | google.com |
| Intermediate for Quinoxalinone Derivative Production | Ketomalonic acid diester/hydrate, Aromatic diamine | Quinoxalinone derivatives | google.comsapub.orggoogleapis.com | |
| Martinet Cyclocondensation | Ethyl/methyl ester of mesoxalic acid, Primary/secondary aniline | Dioxindoles, Oxindoles | wikipedia.org | |
| Catalysis | Malonic Ester Synthesis Analogs | Diethyl ketomalonate, Alkyl halide, Base | Carbon-carbon bond formation, Substituted carboxylic acids | organicchemistrytutor.comorganicchemistrytutor.commasterorganicchemistry.comwikipedia.org |
| Doping Sol-Gel Silica Glass | Ketomalonic acid (from glycerol oxidation), TEMPO-doped sol-gel silica glass | Reusable, metal-free catalyst | researchgate.netnih.gov | |
| Enhancement of Catalytic Activity in Sol-Gel Systems | Sol-gel derived supports, Metal species | Improved catalytic performance | nih.govmdpi.comuidaho.edu |
Environmental Chemistry and Atmospheric Research Involving Ketomalonic Acid Hydrate
Formation and Fate in Aqueous Environmental Systems
The reactivity of ketomalonic acid's precursors leads to its formation in engineered water systems, while its structure dictates its subsequent degradation and removal.
Ozonation, a common method for disinfecting drinking water, can lead to the formation of various byproducts, including ketomalonic acid. mdpi.com Research has identified ketomalonic acid, along with glyoxylic acid and pyruvic acid, in drinking water and fulvic acid solutions that have been treated with ozone. tandfonline.comtandfonline.comcapes.gov.br The formation of these ketoacids is a notable outcome of the reaction between ozone and natural organic matter (NOM), particularly the fulvic acid fraction, present in the water. mdpi.com
Studies have shown that the concentrations of these ketoacids can be significantly higher than those of aldehydes, another class of ozonation byproducts. tandfonline.com The quantity of ketomalonic acid formed generally increases with a higher ozone dosage. tandfonline.com For instance, in one study, the concentration of total ketoacids (including ketomalonic acid) was observed to be much higher than that of total aldehydes after preozonation, and this difference widened as the ozone dose was increased. tandfonline.com The presence of these compounds is significant as they can impact the biostability and disinfection byproduct (DBP) formation potential of the finished drinking water. tandfonline.com
Table 1: Formation of Ketoacids in an Ozonated Drinking Water
| Ozone Dose (mg/L) | Total Ketoacids (μg/L) | Total Aldehydes (μg/L) |
| 0 (Raw Water) | Not Detected | Low Concentrations |
| 1.0 | > Aldehydes | - |
| 2.0 | Increased Concentration | - |
| 4.0 | Further Increased Conc. | - |
Data sourced from research on ketoacid formation in ozonated drinking water. tandfonline.com "Total Aldehydes" includes formaldehyde, acetaldehyde, glyoxal, and methylglyoxal.
Ketomalonic acid is also a compound of interest in wastewater treatment, where various advanced oxidation and biological processes are employed to degrade refractory organic pollutants.
Wet oxidation (WO) and catalyzed wet oxidation (CWO) are advanced oxidation processes (AOPs) used to treat high-strength or toxic organic wastewater. researchgate.netscispace.com In studies investigating the degradation of organic compounds, ketomalonic acid (hydrate) has been identified as a key intermediate species. researchgate.net For example, during the wet oxidation and copper-catalyzed wet oxidation of disodium (B8443419) malonate, ketomalonic acid hydrate (B1144303) was detected in concentrations up to 20 mg/L. researchgate.netresearchgate.net Its formation and subsequent degradation are crucial steps in the pathway to the final oxidation products, primarily sodium carbonate and sodium oxalate (B1200264). researchgate.net The identification of ketomalonic acid as an intermediate helps in understanding the complex reaction mechanisms of these degradation processes. researchgate.net It has also been noted as a final short-chain aliphatic carboxylic acid in the degradation of compounds like bisphenol A via electro-Fenton processes and as a final product in the ozonation of tannic acid. nih.goviwaponline.com
Biologically active carbon (BAC) filtration is a process that combines physical adsorption onto granular activated carbon with biological degradation by microorganisms that colonize the carbon media. yok.gov.tr This treatment method has proven effective in removing ozonation byproducts. researchgate.net Field tests at drinking water treatment plants have demonstrated that ketoacids, including ketomalonic acid, which are formed during ozonation, can be almost completely removed by the subsequent BAC process. researchgate.netrsc.org
Research on biofilters using expanded clay aggregate media also reported high removal efficiencies for ketomalonic acid, with steady-state reductions generally exceeding 80%. iwaponline.com In these studies, aldehydes and ketoacids constituted a significant portion (around 16%) of the total biodegraded organic carbon. iwaponline.com The high efficiency of BAC filters in removing low molecular weight, polar compounds like ketomalonic acid is crucial for improving the quality and biological stability of the final treated water. acs.orgcranfield.ac.uk
Table 2: Removal of Ozonation Byproducts by Biologically Active Carbon (BAC)
| Compound Group | Formation during Ozonation | Removal Efficiency by BAC |
| Ketoacids (incl. Ketomalonic Acid) | Formed | Near complete removal researchgate.netrsc.org |
| Aldehydes | Formed | High removal |
This table summarizes findings from studies on drinking water treatment plants employing ozone and BAC processes.
Degradation in Wastewater Treatment Processes
Atmospheric Chemistry Implications
Beyond aqueous systems, ketomalonic acid is involved in the complex chemical processes occurring within atmospheric particles, influencing their properties and potential climatic effects.
Ketomalonic acid is classified as a functionalized α-keto-carboxylic acid and has been identified as a component of atmospheric aerosols in various environments. copernicus.orgnih.govmdpi.comnih.govacs.org These small, water-soluble organic acids are significant because they can alter the hygroscopicity of aerosol particles, affecting cloud condensation nuclei (CCN) activity and, consequently, cloud formation and climate. copernicus.org
It is often detected alongside other dicarboxylic acids and oxoacids in fine particulate matter (PM2.5). nih.gov For example, studies of mountaintop aerosols have found ketomalonic acid (often abbreviated as kC3) as part of a mixture of organic acids. copernicus.orgcopernicus.org Its presence, along with other species like pyruvic acid and glyoxylic acid, points to secondary formation through the photochemical oxidation of organic precursors in both gaseous and aqueous phases during atmospheric transport. nih.govmdpi.com The relative abundance of ketomalonic acid can vary depending on the sources and atmospheric conditions, with notable concentrations found in aerosols from biomass burning. copernicus.org The study of these α-keto acids is crucial for understanding the chemical evolution of organic aerosols and their impact on atmospheric processes. nih.govnih.gov
Table 3: Common Functionalized Carboxylic Acids in Atmospheric Aerosols
| Compound Class | Examples | Significance |
| Dicarboxylic Acids | Oxalic acid, Malonic acid, Succinic acid | Predominant water-soluble organic species, affect aerosol hygroscopicity. copernicus.org |
| α-Keto-Carboxylic Acids | Pyruvic acid, Ketomalonic acid | Indicators of photochemical processing and secondary organic aerosol formation. nih.govmdpi.com |
| ω-Oxocarboxylic Acids | Glyoxylic acid | Abundant product of atmospheric oxidation of various precursors. copernicus.org |
| α-Dicarbonyls | Glyoxal, Methylglyoxal | Key precursors for secondary organic aerosol formation. copernicus.org |
This table provides an overview of related compound classes found with ketomalonic acid in atmospheric particles.
pH-Dependent Hydration and its Impact on Photochemistry
Ketomalonic acid, also known as mesoxalic acid, is an α-keto acid that plays a role in atmospheric chemistry. Like other α-keto acids, it exists in an equilibrium between its keto form and its hydrated gem-diol form in aqueous solutions. This equilibrium is notably dependent on the pH of the solution.
For many α-oxocarboxylic acids, acidic conditions favor the hydrated form, while the dehydrated keto-form is more prevalent at neutral pH values. copernicus.org However, ketomalonic acid is cited as an exception to this general behavior. copernicus.org The state of hydration is critical because it governs the compound's photochemical pathways. The keto form and the hydrated (gem-diol) form exhibit different light-absorbing properties and reaction mechanisms upon irradiation.
Changes in the pH of an aqueous solution alter the balance between the deprotonated and hydrated states of α-keto acids. nih.gov This shift in equilibrium directly influences the available photochemical reaction pathways. nih.gov For instance, studies on similar α-keto acids have demonstrated that variations in pH can lead to slowed photolysis rates and a significant shift in the types of photoproducts formed. nih.gov While the keto form can undergo photochemical reactions like decarboxylation upon absorbing light, the gem-diol form has different chromophoric properties and may be less photochemically active or react through different pathways, such as oxidation by hydroxyl radicals. The pH, therefore, acts as a regulatory factor in the atmospheric photochemical processing of ketomalonic acid.
Table 1: pH Influence on α-Keto Acid Speciation and Photochemistry
| pH Condition | Predominant Species (General Case) | Predominant Species (Ketomalonic Acid) | Impact on Photochemistry |
|---|---|---|---|
| Acidic | Hydrated (gem-diol) form copernicus.org | Not explicitly detailed, but cited as an exception to the general case. copernicus.org | Photochemical pathways are altered; different reaction mechanisms may be favored. |
| Neutral | Dehydrated keto-form copernicus.org | Not explicitly detailed, but cited as an exception to the general case. copernicus.org | Different absorption of light and accessibility of photochemical pathways compared to acidic conditions. nih.gov |
Influence on Aqueous Secondary Organic Aerosol (aqSOA) Formation
Aqueous secondary organic aerosol (aqSOA) is a significant component of atmospheric particulate matter, formed through chemical reactions in cloud droplets, fog, and aqueous particles. nih.govresearchgate.net The aqueous phase oxidation of water-soluble organic compounds, such as α-keto acids, is a key pathway for aqSOA production. researchgate.net These reactions can form dicarboxylic acids and high-molecular-weight compounds, often referred to as oligomers, which contribute to the mass and chemical complexity of atmospheric aerosols. researchgate.net
The photochemical processing of ketomalonic acid in the aqueous phase is a potential source of aqSOA. As established, the photochemistry of ketomalonic acid is sensitive to pH, which will, in turn, influence the nature of the aqSOA formed. nih.gov Photochemical reactions can lead to either smaller, more functionalized molecules through fragmentation and oxidation or larger oligomeric structures through radical processes. aaqr.org
Table 2: Potential Products of Ketomalonic Acid Photochemistry and Role in aqSOA
| Reaction Type | Potential Products | Contribution to aqSOA |
|---|---|---|
| Photo-oxidation/Fragmentation | Smaller carboxylic acids, CO₂ | Increases the oxidation state (O/C ratio) of the aerosol. aaqr.org |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Ketomalonic acid (Mesoxalic acid) |
| Ketomalonic acid hydrate (gem-diol form) |
| Pyruvic acid |
| Glyoxal |
| Diethyl ketomalonate |
Historical and Future Directions in Ketomalonic Acid Hydrate Research
Evolution of Synthetic Methodologies
The synthesis of ketomalonic acid and its derivatives has evolved from classical oxidation methods to more sophisticated and efficient catalytic systems.
Early methods for producing ketomalonic acid involved the hydrolysis of alloxan (B1665706) using baryta water or the oxidation of various organic precursors. wikipedia.orgchemeurope.com Other classical routes included warming caffuric acid with lead acetate (B1210297) solution, the electrolysis of tartaric acid in an alkaline solution, and the reaction of glycerin diacetate with concentrated nitric acid. wikipedia.orgchemeurope.com The oxidation of tartronic acid or glycerol (B35011) also yields the compound. wikipedia.org
The synthesis of ketomalonic acid esters, which are important synthetic intermediates, has also seen considerable development. Older, direct oxidation methods for converting malonic acid diesters into ketomalonic acid diesters employed stoichiometric oxidants such as selenium dioxide, dinitrogen trioxide (N₂O₃), or chromium trioxide. google.comwikipedia.org While effective to some degree, these reagents posed challenges due to their toxicity and handling difficulties, which prevented their industrial-scale application. google.comgoogle.com Another approach involved using dinitrogen tetroxide (N₂O₄) as the oxidant. wikipedia.org
More recent research has focused on developing safer and more efficient synthetic routes. One such method involves reacting a malonic acid compound with a chlorous acid compound, which selectively oxidizes the active methylene (B1212753) group to the corresponding keto form. google.comgoogle.com Another modern approach is the oxidation of diethyl malonate using ceric ammonium (B1175870) nitrate (B79036) (CAN) under an oxygen atmosphere to produce diethyl 2-oxomalonate hydrate (B1144303). acs.org
A significant advancement has been the application of catalytic oxidation. The use of the stable radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst, with sodium hypochlorite (B82951) (NaOCl) as the regenerating oxidant, allows for the selective conversion of glycerol directly to ketomalonic acid under mild conditions. researchgate.net Similarly, tartronic acid can be smoothly oxidized to ketomalonate using the TEMPO/bleach system. qualitas1998.net These catalytic methods represent a move towards more sustainable and atom-economical processes.
| Synthetic Method | Precursor | Reagents/Catalyst | Product | Reference(s) |
| Hydrolysis | Alloxan | Baryta water | Dihydroxymalonic acid | wikipedia.orgchemeurope.com |
| Classical Oxidation | Malonic acid diester | Selenium dioxide, N₂O₃, CrO₃ | Ketomalonic acid diester | google.com |
| Oxidation | Diethyl malonate | Dinitrogen tetroxide (N₂O₄) | Diethyl oxomalonate | wikipedia.org |
| Selective Oxidation | Malonic acid compound | Chlorous acid compound | Ketomalonic acid compound | google.comgoogle.com |
| Catalytic Oxidation | Glycerol | TEMPO / NaOCl | Ketomalonic acid | researchgate.net |
| Catalytic Oxidation | Tartronic acid | TEMPO / NaOCl | Ketomalonate | qualitas1998.net |
| Oxidation | Diethyl malonate | Ceric Ammonium Nitrate (CAN) | Diethyl 2-oxomalonate hydrate | acs.org |
Advancements in Analytical Characterization
The characterization and quantification of ketomalonic acid have been greatly enhanced by modern analytical techniques, moving beyond simple qualitative tests.
Historically, the presence of ketomalonic acid could be indicated by classical chemical reactions, such as its ability to reduce ammoniacal silver solutions. wikipedia.orgchemeurope.com However, for accurate identification and quantification, particularly in complex matrices, more advanced methods are necessary.
Modern analytical chemistry relies heavily on chromatography and mass spectrometry. A sensitive and specific method has been developed for the analysis of ketoacids, including ketomalonic acid, in drinking water. rsc.orgresearchgate.net This method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by analysis using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). rsc.orgresearchgate.net This technique allows for quantitative determination, though it has been noted that matrix effects can reduce the recovery of ketomalonic acid, suggesting the use of the standard addition method for accurate results in such samples. rsc.org Gas chromatography-mass spectrometry (GC/MS) has also been employed for the identification of ketoacids in ozonated water, sometimes requiring a double derivatization process. researchgate.netscispace.com
Spectroscopic methods are also crucial for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. For instance, the ¹H and ¹³C NMR spectra of diethyl 2-oxomalonate hydrate have been fully characterized. acs.org Additionally, single-crystal X-ray diffraction has been used to confirm the molecular structure of related heterocyclic compounds synthesized from ketomalonate derivatives. nih.gov
| Analytical Technique | Purpose | Sample/Derivative | Key Findings | Reference(s) |
| LC-ESI-MS/MS | Quantification | DNPH derivative | Sensitive method for water samples; matrix effects observed. | rsc.org |
| GC/MS | Identification | PFBHA-diazomethane derivative | Identified in ozonated waters. | scispace.com |
| HPLC | Reaction Monitoring | Reaction samples | Used to follow the progress of oxidation reactions. | qualitas1998.net |
| NMR Spectroscopy | Structural Elucidation | Diethyl 2-oxomalonate hydrate | Provided detailed ¹H and ¹³C spectral data. | acs.org |
| X-ray Diffraction | Structure Confirmation | Crystalline derivatives | Confirmed molecular structure of complex heterocycles. | nih.gov |
Emerging Research Areas in Catalysis and Materials Science
The unique structure of ketomalonic acid and its esters makes them valuable building blocks in emerging applications within catalysis and materials science.
In catalysis, research has demonstrated the potential of using catalysts immobilized on solid supports for the synthesis of ketomalonic acid. For example, the TEMPO-mediated oxidation of glycerol can be performed using a sol-gel silica (B1680970) glass doped with the nitroxyl (B88944) radical, creating a reusable, metal-free catalyst. researchgate.net This points towards the development of more sustainable and industrially viable catalytic systems. researchgate.net Furthermore, diethyl ketomalonate, an ester of the acid, serves as a highly reactive electrophile in various catalyzed reactions. It participates in Lewis acid-catalyzed reactions, such as the BF₃-catalyzed domino Friedel–Crafts/lactonization of phenols, and in the synthesis of quinoxaline (B1680401) derivatives using natural catalysts. researchgate.netrsc.org
In materials science, ketomalonic acid derivatives are being explored as monomers for polymerization. The oxidation of tartronic acid over certain multifunctional supported metal catalysts has been shown to yield high molecular weight poly(ketomalonate). qualitas1998.net This opens up possibilities for creating new polymers with potentially unique properties derived from the highly functionalized monomer unit. The use of nanoscale reactors, such as enzymes co-immobilized on mesocellular silica foam, for reactions involving precursors like glycerol also highlights the intersection of nanomaterials and the synthesis of ketomalonic acid-related compounds. d-nb.info
Continued Exploration of Biochemical Roles and Metabolic Pathways
While the full scope of ketomalonic acid's biological significance is still under investigation, current research points to its involvement in several metabolic processes and its potential as a bioactive compound.
Ketomalonic acid is considered an intermediate in various metabolic pathways, including the metabolism of amino acids and glyoxylate (B1226380). ontosight.ai It can undergo decarboxylation to form glyoxylic acid or be reduced to malic acid, both of which are key components in cellular metabolism. ontosight.ai The compound has been detected in natural sources such as beet molasses and in foods like common peas and cereals, which suggests it could serve as a potential biomarker for the consumption of these foods. chemeurope.comhmdb.ca
There is also growing interest in its pharmacological activities. Research has indicated that ketomalonic acid and its salts may act as hypoglycemic agents. wikipedia.orgottokemi.com Furthermore, its calcium salt has been shown to promote the proliferation of B cells and possesses potential anti-diabetic activity. medchemexpress.com Derivatives of the compound have also been found to inhibit the translocation of HIV-1 reverse transcriptase, suggesting a potential scaffold for antiviral drug development. medchemexpress.com These findings underscore the importance of continued research into the precise metabolic functions and therapeutic potential of ketomalonic acid hydrate.
Q & A
Basic Research Question
- Storage : Keep in airtight containers at -20°C for long-term stability, avoiding exposure to oxidants .
- Handling : Use ventilation to minimize inhalation risks and wear protective gear (gloves, goggles) due to its irritant properties .
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols, including purity verification (e.g., NMR, HPLC) and replication steps .
What role does ketomalonic acid play in the oxidation chain of organic compounds in atmospheric chemistry?
Advanced Research Question
Ketomalonic acid is a key intermediate in the oxidation cascade of biogenic and anthropogenic VOCs. For example, methylglyoxal oxidizes to pyruvic acid, which further reacts with OH radicals to form ketomalonic acid in aqueous aerosols. This process contributes to secondary organic aerosol (SOA) formation, impacting cloud condensation nuclei activity. Its concentration profiles correlate with oxidant availability (e.g., OH radicals) and droplet size, making it a tracer for in-cloud processing efficiency .
How do size-dependent aqueous-phase concentrations affect ketomalonic acid’s environmental fate?
Advanced Research Question
Size-resolved modeling reveals that ketomalonic acid accumulates preferentially in smaller cloud droplets (<5 μm) due to higher oxidant concentrations (e.g., OH, NO₃) per unit volume. This size dependency leads to a 3–10x concentration gradient between small and large droplets, influencing its partitioning into particulate matter and subsequent deposition rates. Researchers should integrate droplet-size spectra into regional atmospheric models to improve SOA budget estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
